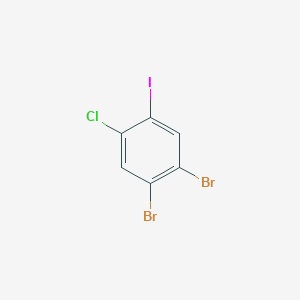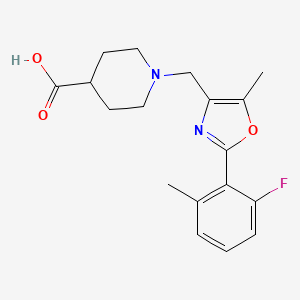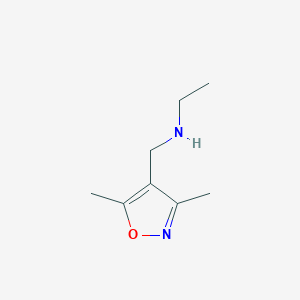
Nickel bis(N,N'-diethyl-2,4-pentanediketiminate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is a coordination compound featuring nickel as the central metal atom coordinated to two N,N’-diethyl-2,4-pentanediketiminate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) typically involves the reaction of nickel(II) chloride with N,N’-diethyl-2,4-pentanediketimine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the N,N’-diethyl-2,4-pentanediketiminate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other nickel-containing compounds.
Mecanismo De Acción
The mechanism of action of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) involves its ability to coordinate with various substrates through its nickel center. The N,N’-diethyl-2,4-pentanediketiminate ligands stabilize the nickel center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Nickel bis(acetylacetonate): Another nickel complex with similar coordination properties but different ligands.
Nickel bis(dipivaloylmethanato): Features different diketiminate ligands, leading to variations in stability and reactivity.
Nickel bis(benzoylacetonate): Similar structure but with benzoylacetonate ligands, affecting its chemical behavior.
Uniqueness: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is unique due to the specific electronic and steric properties imparted by the N,N’-diethyl-2,4-pentanediketiminate ligands. These properties influence its reactivity and stability, making it suitable for specific applications where other nickel complexes may not perform as effectively.
Propiedades
Fórmula molecular |
C18H34N4Ni |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2-N,4-N-diethylpentane-2,4-diimine;nickel(2+) |
InChI |
InChI=1S/2C9H17N2.Ni/c2*1-5-10-8(3)7-9(4)11-6-2;/h2*7H,5-6H2,1-4H3;/q2*-1;+2 |
Clave InChI |
RSZLCKVJJSOGJX-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(C)[CH-]C(=NCC)C.CCN=C(C)[CH-]C(=NCC)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


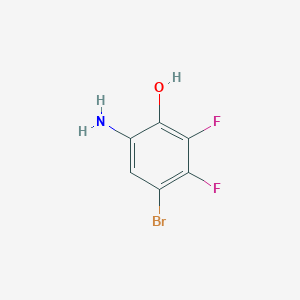

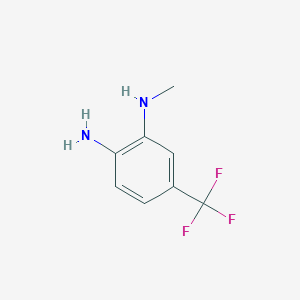
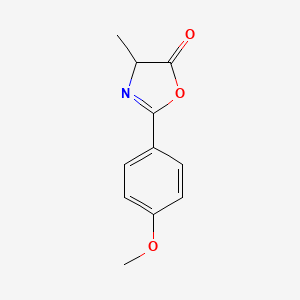
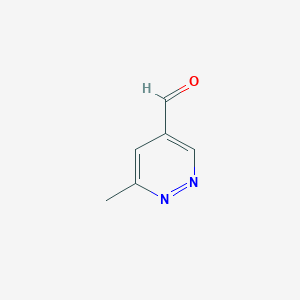
![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
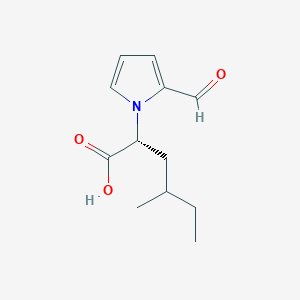
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
